1-(Pyridin-2-yl)but-3-yn-1-ol
Description
Contextualizing Pyridine-Functionalized Alkynols as Versatile Synthetic Intermediates
Pyridine-functionalized alkynols, the chemical class to which 1-(Pyridin-2-yl)but-3-yn-1-ol belongs, are recognized as highly versatile intermediates in organic synthesis. The pyridine (B92270) ring is a fundamental N-heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. beilstein-journals.orgmdpi.com Its presence in a molecule can influence solubility, basicity, and the ability to coordinate with metal catalysts. mdpi.comnih.gov
The combination of the pyridine nucleus with an alkynol side chain provides multiple reactive sites for chemical modification. The hydroxyl group can be oxidized to a ketone or undergo substitution reactions, while the terminal alkyne is amenable to a wide range of transformations, including metal-catalyzed coupling reactions (like Sonogashira coupling), cycloadditions (such as 'click chemistry'), and reduction to either an alkene or alkane. This multifunctionality allows chemists to use these compounds as scaffolds, introducing complexity and diversity in a controlled, stepwise manner. For instance, N-propargylic β-enaminones, which can be derived from such structures, serve as common intermediates for synthesizing polysubstituted pyrroles and pyridines. organic-chemistry.org The strategic functionalization of the pyridine C-H bonds themselves is also a major area of research, further expanding the synthetic possibilities. nih.govacs.org
Historical Development and Emerging Research Trajectories of this compound Derivatives
The initial interest in this compound stemmed from its utility as a readily accessible building block. A key development in its research trajectory was the exploration of its stereochemistry. The compound is synthesized as a racemic mixture, meaning it contains equal amounts of both of its non-superimposable mirror-image enantiomers. metu.edu.tr Subsequent research focused on resolving this mixture to obtain enantiomerically enriched forms, which are crucial for asymmetric synthesis and for studying stereospecific interactions in biological systems.
A significant advancement was the successful enzymatic resolution of racemic this compound. metu.edu.tr This process uses enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer from the acetylated (R)-enantiomer. metu.edu.tr The efficiency of this resolution has been shown to be high, particularly with the lipase (B570770) PS-C II, achieving a 98% enantiomeric excess (ee) for the (S)-alcohol. metu.edu.tr
Table 2: Enzymatic Resolution of rac-1-(Pyridin-2-yl)but-3-yn-1-ol
| Enzyme | Time (h) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Co-solvent |
|---|---|---|---|---|---|
| PS-C II | 24 | 24 | 55 | 98 | THF |
| Lipozyme | 49 | 31 | 51 | 85 | DPE |
| Novazyme 435 | 72 | 30 | <20 | n.d. | - |
Data sourced from a 2009 thesis on the synthesis of chiral fused cyclopenta[c]pyridine derivatives. metu.edu.tr
Emerging research trajectories for this compound and its derivatives are heavily focused on their application in medicinal chemistry and the total synthesis of complex natural products. The resolved enantiomers serve as chiral synthons for creating intricate molecular frameworks. metu.edu.tr For example, derivatives of this compound have been used as key intermediates in the synthesis of novel indole-based compounds and other complex heterocyclic systems. biorxiv.orgnih.gov These resulting molecules are often investigated for their potential as bioactive agents, such as kinase inhibitors or for targeting diseases like human African trypanosomiasis. ontosight.aiacs.org The ability to use this compound to construct complex scaffolds highlights its continuing importance as a versatile synthetic intermediate in contemporary chemical research. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDVCNWQHHSEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Pyridin 2 Yl but 3 Yn 1 Ol and Analogues
Direct Synthesis Strategies for the 1-(Pyridin-2-yl)but-3-yn-1-ol Scaffold
Direct approaches to the core structure of this compound focus on the efficient formation of the pivotal carbon-carbon bond between the pyridine (B92270) ring and the butynyl alcohol side chain.
Alkyne Additions to Pyridine Carbaldehydes
A primary and straightforward method for synthesizing this compound is the nucleophilic addition of a propargyl anion equivalent to pyridine-2-carboxaldehyde. wikipedia.org This reaction is a classic example of C-C bond formation at a carbonyl carbon. The process typically involves the deprotonation of a terminal alkyne, such as propyne (B1212725), using a strong base to generate a highly nucleophilic acetylide.
In a representative synthesis, propyne can be deprotonated by an organolithium reagent like n-butyllithium (nBuLi) in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting lithium acetylide is then reacted in situ with pyridine-2-carboxaldehyde. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired racemic propargyl alcohol, this compound. A similar strategy has been documented for the synthesis of the analogous 1-(pyridin-3-yl)but-2-yn-1,4-diol from pyridine-3-carboxaldehyde and the lithium salt of propargyl alcohol. researchgate.net
Table 1: Representative Conditions for Alkyne Addition
| Reactant 1 | Reactant 2 | Base/Solvent | Temperature | Product |
|---|---|---|---|---|
| Propargyl alcohol | Pyridine-3-carboxaldehyde | nBuLi / THF | -78 °C to 0 °C | 1-(Pyridin-3-yl)but-2-yn-1,4-diol researchgate.net |
| Propyne (gas) | Pyridine-2-carboxaldehyde | nBuLi / THF | -78 °C | This compound |
Grignard Reagent Applications in Pyridine N-Oxide Functionalization
An alternative, though less direct, strategy involves the functionalization of the pyridine ring at the C2 position by activating it as a pyridine N-oxide. This approach modifies the electron density of the aromatic ring, making the α-position susceptible to nucleophilic attack. Alkynyl Grignard reagents can be added to N-alkyl pyridinium (B92312) salts, affording dihydropyridine (B1217469) products with high regiochemical and stereochemical control. chemrxiv.orgnih.gov
While this method is highly effective for generating substituted dihydropyridines, its application to the synthesis of this compound is more complex. The reaction of an alkynyl Grignard reagent with an activated pyridine N-oxide would introduce the butynyl group at the C2 position. However, this would not directly generate the secondary alcohol. Subsequent chemical transformations would be required to introduce the hydroxyl group at the benzylic position, making this a multi-step process compared to the direct aldehyde addition.
Stereoselective Approaches to this compound Synthesis
The presence of a chiral center in this compound has prompted the development of stereoselective synthetic methods to access enantiomerically pure forms of the molecule.
Enzymatic Kinetic Resolution and Biocatalytic Pathways for Enantioselective Synthesis
Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of a racemic mixture. For chiral alcohols like this compound, lipases are commonly employed as biocatalysts. These enzymes can selectively catalyze the acylation of one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as the alcohol).
A well-established method for resolving analogues such as 1-(2-pyridyl)ethanols involves the use of Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), with an acyl donor like vinyl acetate. nih.govnih.gov The reaction, typically run in an organic solvent, yields the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. nih.gov This methodology is highly applicable to the resolution of racemic this compound.
Table 2: Enzymatic Kinetic Resolution of 1-(2-Pyridyl)ethanol Analogues
| Substrate | Enzyme | Acyl Donor | Solvent | Products | Ref |
|---|---|---|---|---|---|
| Racemic 1-(2-pyridyl)ethanols | Candida antarctica lipase (CAL) | Vinyl acetate | Diisopropyl ether | (R)-acetate and (S)-alcohol | nih.gov |
| Nicotinic acids & Alcohols | Novozym 435 | - | n-Hexane | Pyridine esters | nih.gov |
Asymmetric Catalysis in C-C Bond Formation for Chiral Alkynols
The most efficient route to a single enantiomer is through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other during the key bond-forming step. The enantioselective addition of terminal alkynes to aldehydes is a well-studied transformation that provides direct access to chiral propargylic alcohols. nih.gov
Various catalytic systems have been developed for this purpose. A common strategy involves the use of a zinc catalyst, such as diethylzinc (B1219324) (ZnEt₂) or zinc triflate (Zn(OTf)₂), in combination with a chiral ligand. nih.gov Chiral amino alcohols and bifunctional pyridine-containing ligands have proven effective in promoting the addition of alkynes to a wide range of aldehydes with high enantioselectivity. nih.gov The ligand coordinates to the zinc center, creating a chiral environment that biases the nucleophilic attack of the zinc acetylide on one face of the aldehyde, leading to the preferential formation of either the (R) or (S) product. nih.gov While the asymmetric alkynylation of highly enolizable aldehydes like acetaldehyde (B116499) presents challenges, specialized catalyst systems such as zinc-ProPhenol have been developed to overcome these issues. nih.gov
Metal-Catalyzed and Metal-Free Synthetic Pathways to Pyridine-Alkynol Structures
The synthesis of pyridine-alkynol structures can be achieved through a variety of pathways distinguished by their use of metal reagents or catalysts.
Metal-mediated, stoichiometric reactions are the most common, as seen in the direct addition of lithium acetylides or alkynyl Grignard reagents to pyridine-2-carboxaldehyde. researchgate.net Furthermore, catalytic amounts of zinc salts are used with chiral ligands to achieve asymmetric synthesis. nih.gov Transition metals like ruthenium have also been extensively studied for the synthesis of pyridine derivatives through various mechanisms, including oxidative annulations and C-H/N-H bond functionalizations, which could be adapted to form complex pyridine-containing scaffolds. acs.orgfrontiersin.orgresearchgate.netrsc.org
Conversely, there is growing interest in metal-free synthetic routes. acs.orgresearchgate.net Organocatalysis offers an alternative for C-C bond formation. For instance, chiral secondary amines can activate aldehydes to form nucleophilic enamines, which can then react with suitable electrophiles. nih.gov A metal-free reductive coupling of aldehydes has also been established using an in situ generated pyridine-boryl radical. rsc.org While direct application to the synthesis of this compound may require specific adaptation, these methods highlight the expanding toolbox available for constructing pyridine-alkynol structures without reliance on metallic reagents.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira-type)
Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds, essential for synthesizing pyridine alkynols. The Sonogashira cross-coupling reaction, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this approach. researchgate.netrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govscirp.org
The versatility of the Sonogashira reaction allows for the coupling of various substituted halopyridines with a wide range of terminal alkynes. soton.ac.uk This method is noted for its mild reaction conditions and tolerance of numerous functional groups, including free alcohols and amines, making it highly suitable for the synthesis of complex molecules. researchgate.netsoton.ac.uk For instance, 2-bromopyridine (B144113) can be effectively coupled with terminal alkynes using a palladium catalyst to yield the corresponding 2-alkynyl pyridine derivatives. nih.govscirp.org
Research has focused on optimizing catalyst systems to enhance efficiency and expand the substrate scope. Systems utilizing catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) with copper(I) iodide (CuI) in solvents such as a mix of tetrahydrofuran (THF) and triethylamine (B128534) (Et₃N) have proven effective. scirp.orgsoton.ac.uk The development of heterogeneous catalysts, such as nanosized MCM-41 anchored palladium complexes, represents a significant advancement, allowing for low catalyst loadings and catalyst recycling. nih.gov
| Halopyridine Substrate | Alkyne Substrate | Catalyst System | Solvent/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | DMF | 100°C, 3h | Good to Excellent | scirp.org |
| 6-bromo-3-fluoro-2-cyanopyridine | Functionalized Alkynes | Pd(PPh₃)₄, CuI | THF/Et₃N | RT, 16h | 43-97% | soton.ac.uk |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃ | NMP/Et₃N | 90°C, 3h | 99% | nih.gov |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃ | NMP/Et₃N | 90°C, 24h | 98% | nih.gov |
Base-Promoted and Metal-Free Annulation Strategies
In the quest for more sustainable and cost-effective synthetic routes, base-promoted and metal-free strategies have gained considerable attention. These methods avoid the use of often expensive and toxic heavy metals, aligning with the principles of green chemistry.
Base-promoted reactions can facilitate the synthesis of highly substituted pyridine derivatives through multicomponent reactions. For example, a three-component reaction involving ynals, isocyanates, and amines or alcohols can be catalyzed by an organic base like N,N-diisopropylethylamine (DIPEA) to produce functionalized pyridines in good yields. acs.orgorganic-chemistry.org Such methods are valued for their operational simplicity and ability to construct complex molecules in a single step. organic-chemistry.org Other strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also employed to promote cascade reactions and cyclizations, leading to diverse heterocyclic systems. nih.govnih.gov
Metal-free annulation reactions offer another powerful alternative for constructing pyridine rings and related heterocycles. rsc.org These strategies often employ reagents like hypervalent iodine compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA), to mediate oxidative cyclization. mdpi.com These reactions can create important scaffolds like pyrido[1,2-a]benzimidazoles from 2-aminopyridine (B139424) derivatives and arenes under mild, metal-free conditions. nih.gov The development of these methodologies expands the synthetic chemist's ability to create pyridine-containing molecules without reliance on transition metals.
| Strategy | Key Reagents/Promoters | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Base-Catalyzed Three-Component Reaction | DIPEA (Base) | Ynals, Isocyanates, Amines/Alcohols | Substituted Pyridines | Metal-free, one-pot, high regioselectivity | organic-chemistry.org |
| Metal-Free Annulation | Hypervalent Iodine Reagents (e.g., PIDA) | 2-Aminopyridine derivatives, Arenes | Pyrido[1,2-a]benzimidazoles | Mild conditions, avoids transition metals | nih.gov |
| Radical-Involving Annulation | (NH₄)₂S₂O₈ (Initiator) | Allylic alcohols, Ketones, Ammonium acetate | Diarylpyridines | Three-component [3+2+1] strategy | rsc.org |
Green Chemistry Principles and Sustainable Synthesis of Pyridine Alkynols
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine alkynols and their analogues. The goal is to develop methods that are more environmentally benign, safer, and more efficient in their use of resources.
One key strategy is the use of one-pot, multicomponent reactions, which combine several synthetic steps into a single operation. organic-chemistry.orgnih.gov This approach reduces solvent waste, energy consumption, and purification steps, leading to a more sustainable process. The base-catalyzed synthesis of substituted pyridines is an excellent example of this principle in action. organic-chemistry.org
Microwave-assisted organic synthesis has also emerged as a valuable green chemistry tool. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. researchgate.net The synthesis of novel pyridine derivatives via a one-pot, four-component reaction under microwave irradiation highlights the efficiency and environmental benefits of this technique. nih.govresearchgate.net
Elucidation of Reactivity and Mechanistic Pathways of 1 Pyridin 2 Yl but 3 Yn 1 Ol
Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne is a highly versatile functional group, amenable to a variety of addition and cyclization reactions. Its reactivity is central to the synthetic utility of 1-(Pyridin-2-yl)but-3-yn-1-ol for creating molecular complexity.
The alkyne moiety of this compound can participate as a 2π component in cycloaddition reactions to construct five- or six-membered rings. These reactions provide a direct route to novel heterocyclic frameworks fused or linked to the pyridine (B92270) core. For instance, in formal [3+2] cycloaddition reactions, the alkyne can react with 1,3-dipoles such as azides or nitrile oxides to yield triazoles or isoxazoles, respectively.
Similarly, merged cycloaddition/cycloreversion processes have proven to be a reliable method for preparing highly substituted aromatic heterocycles. nih.gov The reactivity of the alkyne allows for participation in such sequences, for example, with 1,4-oxazinone precursors, which undergo cycloaddition followed by the extrusion of CO2 to afford highly substituted pyridine products. nih.gov The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity of these cycloadditions. The pyridine ring itself, or derivatives like pyridinium (B92312) 1,4-zwitterions, can also be involved in cyclization cascades, acting as synthons for constructing complex fused systems like benzothiophenes or indolizines. nih.gov
Transition metal catalysis provides a powerful toolkit for the selective functionalization of the terminal alkyne in this compound. These reactions allow for the installation of various functional groups with high degrees of regio- and stereocontrol.
Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury, gold, or ruthenium complexes, follows Markovnikov's rule to produce the corresponding methyl ketone, 4-hydroxy-4-(pyridin-2-yl)butan-2-one. This transformation is a key step in many synthetic sequences and benefits from the mild conditions offered by modern catalysts.
Hydroarylation: The addition of an aryl group across the triple bond can be achieved through metal-catalyzed hydroarylation. Palladium and rhodium catalysts are commonly employed for this purpose. The reaction of this compound with an aryl boronic acid, for example, can lead to the formation of a vinyl-aryl derivative. The regioselectivity of this addition is often influenced by the electronic nature of the arylating agent and the specific catalytic system used. The presence of the 2-pyridyl group can play a significant role in directing the regiochemical outcome. acs.org
Below is a table summarizing representative metal-catalyzed functionalizations of the alkyne moiety.
| Reaction | Catalyst System | Product Type | Regioselectivity |
| Hydration | Au(I) or Ru(II) complexes | Methyl Ketone | Markovnikov |
| Hydroarylation | Pd(OAc)2 / Phosphine (B1218219) Ligand | Vinyl-Aryl | β-regiocontrol |
| Dihalohydration | Au catalyst / N-iodosuccinimide | α,α-diiodo-β-hydroxyketone | High |
Reactions at the Alcohol Functionality
The secondary alcohol group in this compound is a key site for derivatization and rearrangement reactions, significantly broadening the synthetic potential of the molecule.
The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group for nucleophilic substitution reactions.
Derivatization: The alcohol can be readily derivatized to form ethers, esters, or silyl (B83357) ethers. For instance, reaction with a silyl chloride like triethylsilyl chloride (TESCl) in the presence of a base yields the corresponding silyl ether. mdpi.com This protection strategy is often employed to prevent unwanted side reactions of the hydroxyl group while performing chemistry at the alkyne terminus.
Nucleophilic Substitution: To facilitate substitution, the hydroxyl group is typically first converted into a better leaving group, such as a tosylate, mesylate, or halide. Subsequent reaction with a wide range of nucleophiles (e.g., azides, cyanides, amines, or organometallics) allows for the introduction of diverse functionalities at the carbon bearing the original hydroxyl group. These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the carbinol center is chiral. The pyridine ring can influence the rate of these substitutions through electronic effects.
Propargylic alcohols like this compound are prone to rearrangement reactions under specific conditions, most notably the Meyer-Schuster rearrangement. rsc.org This acid-catalyzed reaction converts secondary or tertiary propargyl alcohols into α,β-unsaturated aldehydes or ketones. wikipedia.orgwiley-vch.de
For this compound, being a secondary alcohol with a terminal alkyne, the Meyer-Schuster rearrangement would yield the corresponding α,β-unsaturated aldehyde, (E)-4-(pyridin-2-yl)but-3-en-2-one, via a formal 1,3-hydroxyl shift and tautomerization. rsc.org The mechanism involves the protonation of the alcohol, loss of water to form an allene-carbocation intermediate, followed by nucleophilic attack by water and tautomerization to the final enal product. wikipedia.org
While traditionally requiring strong acids, modern catalytic variants using transition metals (e.g., Au(I), Ru) or Lewis acids (e.g., InCl3) can promote the rearrangement under milder conditions, improving substrate scope and functional group tolerance. wikipedia.orgnih.gov It is important to note that for tertiary propargylic alcohols, a competing pathway known as the Rupe reaction can occur, leading to α,β-unsaturated ketones via an enyne intermediate. wikipedia.org
| Rearrangement | Catalyst/Conditions | Product for this compound |
| Meyer-Schuster | Strong Acid (e.g., H2SO4) | α,β-Unsaturated Aldehyde |
| Meyer-Schuster | Au(I) or Ru-based catalyst | α,β-Unsaturated Aldehyde |
| Meyer-Schuster | InCl3, Microwave | α,β-Unsaturated Aldehyde |
Role of the Pyridine Nitrogen in Directing Reactivity and Chelation in Catalytic Systems
The nitrogen atom of the pyridine ring in this compound exerts a profound influence on the molecule's reactivity, particularly in metal-catalyzed transformations. researchgate.net Its lone pair of electrons can act as a Lewis base, enabling it to coordinate to a metal center. This chelation effect serves as an internal directing group, bringing the catalyst into close proximity to the reactive alkyne or alcohol functionalities.
This directed reactivity has several important consequences:
Enhanced Reactivity: Coordination of the pyridine nitrogen can activate the catalytic system or the substrate itself. For instance, in nickel-catalyzed C-H activation, coordination to a Lewis acid co-catalyst can polarize the pyridine ring and enhance reactivity. chemrxiv.org
Regiocontrol: By anchoring the catalyst to a specific position, the pyridine nitrogen can dictate the regioselectivity of a reaction. In the palladium-catalyzed hydroarylation of alkynes, a 2-pyridyl directing group can ensure excellent levels of β-regiocontrol by orienting the substrate within the catalyst's coordination sphere before the insertion event. acs.org
Stabilization of Intermediates: The chelating effect can stabilize reactive intermediates or transition states, facilitating otherwise difficult transformations. In copper-catalyzed Csp3-H oxidation reactions, the pyridin-2-yl group is crucial for the reaction to proceed, likely through the formation of a stable five- or six-membered metallacyclic intermediate. nih.gov
The utility of the 2-pyridyl group as a directing group is well-established, and methods for its eventual removal have been developed, further enhancing its synthetic value. researchgate.netnih.gov Theoretical calculations have also supported the crucial role of pyridine nitrogen in the mechanisms of metal-catalyzed reactions, such as the hydrolysis of imines. nih.gov This directing and chelating ability is a cornerstone of the synthetic chemistry of this compound, enabling selective and efficient transformations that would be challenging to achieve otherwise.
Detailed Mechanistic Investigations of Key Transformations Supported by Experimental and Theoretical Data
The reactivity of this compound is characterized by its potential to undergo intramolecular cyclization to form substituted indolizine (B1195054) structures. This transformation is a key feature of its chemical behavior and has been the subject of mechanistic investigations in related systems. The generally accepted pathway involves an initial acid- or base-catalyzed reaction, or thermal activation, to generate a pyridinium ylide intermediate, which then undergoes a [3+2] cycloaddition with the tethered alkyne.
A plausible mechanistic pathway for the transformation of this compound begins with the protonation of the hydroxyl group under acidic conditions, followed by dehydration to form a stabilized carbocation. This intermediate can then cyclize via the formation of a pyridinium salt. Subsequent deprotonation of the carbon adjacent to the pyridinium nitrogen generates a pyridinium ylide. This ylide, a 1,3-dipole, is poised for an intramolecular [3+2] cycloaddition with the pendant alkyne. The final step is an aromatization to yield the stable indolizine product. This type of reaction is a powerful tool for the synthesis of N-heterocycles. researchgate.netijettjournal.orgrsc.org
Experimental studies on analogous systems involving the reaction of pyridinium ylides with alkynes have elucidated the factors influencing the reaction's efficiency and regioselectivity. The nature of the substituents on both the pyridine ring and the alkyne can significantly impact the reaction outcome. researchgate.net Electron-withdrawing groups on the alkyne generally enhance its reactivity as a dipolarophile. researchgate.net
Theoretical studies, often employing Density Functional Theory (DFT), have provided deeper insights into the cycloaddition step. nih.govmdpi.com These studies have explored the concerted versus stepwise nature of the [3+2] cycloaddition. In many cases, the reaction is believed to proceed through a concerted, though often asynchronous, transition state. mdpi.com Computational models help in understanding the electronic structure of the pyridinium ylide and the transition state energies, which are crucial for predicting reactivity and selectivity. nih.govresearchgate.net
While specific experimental data for the cyclization of this compound is not extensively documented in the literature, the conditions used for similar transformations provide a basis for understanding its reactivity. A variety of catalysts and reaction conditions have been employed for the synthesis of indolizines from pyridinium precursors, including metal catalysts and solvent-free conditions. organic-chemistry.orgnih.gov
The following interactive table summarizes typical reaction conditions and yields for the synthesis of indolizines from pyridinium ylides and alkynes, based on data from related systems. This data provides a framework for predicting the conditions that would be effective for the transformation of this compound.
| Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine (B128534) | Dichloromethane | Reflux | 75-90 | ijettjournal.org |
| Copper(I) iodide | Acetonitrile | 80 | 60-85 | organic-chemistry.org |
| None (Thermal) | Toluene | 110 | 50-70 | nih.gov |
| DBU | Tetrahydrofuran (B95107) | Room Temp | 80-95 | researchgate.net |
This table is illustrative and compiled from data for analogous reactions.
Further mechanistic elucidation for the specific case of this compound would likely involve detailed kinetic studies to determine the reaction order and the effect of substituent changes on the reaction rate. Isotope labeling studies could pinpoint the atoms involved in bond-breaking and bond-forming steps of the rearrangement and cyclization. Computational modeling of the reaction pathway, including the identification of transition states and intermediates, would provide a theoretical framework to complement experimental findings.
Strategic Applications of 1 Pyridin 2 Yl but 3 Yn 1 Ol in Complex Organic Synthesis
1-(Pyridin-2-yl)but-3-yn-1-ol as a Chiral Building Block in Asymmetric Synthesis
The presence of a chiral carbinol center makes this compound a significant synthon for asymmetric synthesis. The enantiomerically pure forms of this and related pyridyl alcohols are accessible through several established methods, enabling their use in the stereocontrolled synthesis of more complex chiral molecules.
One of the primary methods for obtaining enantiopure pyridyl alcohols is through enzymatic kinetic resolution. For instance, lipase-catalyzed asymmetric acetylation has been effectively used for the resolution of racemic 1-(2-pyridyl)ethanols. acs.org This biocatalytic approach typically employs an acyl donor, such as vinyl acetate, and a lipase (B570770), like Candida antarctica lipase (CAL), to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the acetylated product, both with high enantiomeric purity. acs.org This methodology is broadly applicable to a range of pyridyl alcohols and represents a practical route to optically active (S)- or (R)-1-(pyridin-2-yl)but-3-yn-1-ol.
Another key strategy is the direct asymmetric synthesis of the propargyl alcohol itself. The asymmetric alkynylation of aldehydes is a powerful tool for creating chiral propargylic alcohols. organic-chemistry.org This can be achieved through the use of chiral catalysts that control the facial selectivity of the nucleophilic attack of an alkyne on the aldehyde. For the synthesis of this compound, this would involve the addition of a propargyl nucleophile to pyridine-2-carboxaldehyde in the presence of a chiral catalyst system, such as one based on a chiral amino alcohol or a BINOL-metal complex. organic-chemistry.orgdiva-portal.org
Once obtained in enantiomerically pure form, this compound serves as a versatile chiral building block. The alcohol and alkyne functionalities can be further manipulated in a stereospecific manner to construct complex target molecules, including natural products and pharmaceutical intermediates.
Table 1: Representative Methods for Asymmetric Synthesis of Chiral Pyridyl Alcohols
| Method | Catalyst/Reagent | Substrates | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Candida antarctica lipase (CAL), Vinyl acetate | Racemic 1-(2-pyridyl)ethanols | (R)-acetate and (S)-alcohol | Excellent |
| Asymmetric Alkynylation | Zn(OTf)₂, (+)-N-methylephedrine | Aldehydes, Terminal Alkynes | Chiral Propargylic Alcohols | High |
| Asymmetric Alkynylation | In(III)/BINOL Complex | Aldehydes, Terminal Alkynes | Chiral Propargylic Alcohols | High |
Utilization in the Construction of Complex Heterocyclic Scaffolds and Architectures
The unique combination of a pyridine (B92270) ring, a hydroxyl group, and a terminal alkyne makes this compound an ideal precursor for the synthesis of a wide array of complex heterocyclic scaffolds. The reactivity of the propargyl alcohol moiety can be harnessed in various cyclization and annulation reactions to build fused and spirocyclic systems.
Transition metal catalysis, particularly with gold, has been shown to be highly effective in activating the alkyne functionality of propargylic alcohols for intramolecular cyclization. For example, gold-catalyzed tandem annulations of pyridylhomopropargylic alcohols with other propargyl alcohols have been developed to produce polycyclic dihydrobenzofurans. acs.org This type of reaction proceeds through a cascade involving cyclization, rearrangement, and subsequent Friedel-Crafts-type reaction, demonstrating the potential for rapid construction of molecular complexity from simple precursors. acs.org It is conceivable that this compound could participate in similar gold-catalyzed intramolecular reactions, where the pyridine nitrogen or the hydroxyl group acts as an internal nucleophile, leading to the formation of fused N- or O-heterocycles.
Furthermore, propargyl alcohols are known to be versatile synthons in the synthesis of various heterocycles through cycloisomerization or cyclocondensation reactions. researchgate.netresearchgate.net These transformations can be promoted by a range of catalysts, including acids, bases, and transition metals. The pyridine nitrogen in this compound can play a crucial role in these reactions, either by acting as an internal nucleophile or by directing the regioselectivity of the cyclization. For instance, silver-catalyzed cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines is a known method for preparing imidazo[1,2-a]pyridines. researchgate.net By analogy, derivatives of this compound could undergo similar intramolecular cyclizations to afford novel fused heterocyclic systems.
The terminal alkyne also allows for participation in multicomponent reactions, which are powerful tools for the convergent synthesis of complex molecules. These reactions can lead to the formation of highly substituted pyridines, pyrroles, and other heterocyclic systems. nih.gov
Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives
| Reaction Type | Catalyst | Potential Product Skeletons |
|---|---|---|
| Gold-Catalyzed Tandem Annulation | Au(I) or Au(III) complexes | Fused Dihydrofurans, Pyrrolizines |
| Silver-Catalyzed Cycloisomerization | Ag(I) salts | Imidazo[1,2-a]pyridines |
| Palladium-Catalyzed Cyclization | Pd(II) complexes | Fused N-Heterocycles |
Precursor in Ligand Design for Organometallic Catalysis
Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis due to the ability of the pyridine nitrogen to coordinate to a metal center, creating a defined chiral environment. diva-portal.org this compound is an excellent precursor for the synthesis of such ligands, as both the hydroxyl and alkyne groups can be readily functionalized.
The hydroxyl group can be converted into a phosphinite or phosphite (B83602) by reaction with a chlorophosphine or a phosphoramidite, respectively. diva-portal.org This creates a P,N-bidentate ligand where the chirality of the carbinol center can influence the stereochemical outcome of a catalytic reaction. Such ligands have been successfully employed in palladium-catalyzed allylic alkylations, where the sense of chiral induction was determined by the absolute configuration of the original carbinol carbon. diva-portal.org
The terminal alkyne provides another handle for modification. For example, it can undergo "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach other coordinating groups, leading to the formation of multidentate ligands. The pyridine ring itself acts as a robust coordinating moiety for a wide range of transition metals, including ruthenium, iridium, palladium, and copper. nih.govacs.orgjscimedcentral.com
The combination of the chiral backbone derived from this compound and the coordinating pyridine and phosphine (B1218219) (or other) groups can lead to highly effective catalysts for a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The modular synthesis of these ligands allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance. diva-portal.org
Table 3: Potential Ligand Architectures Derived from this compound
| Ligand Type | Functionalization Site | Potential Metal Complexes | Catalytic Applications |
|---|---|---|---|
| P,N-Ligand | Hydroxyl group (to phosphinite/phosphite) | Palladium, Rhodium, Iridium | Asymmetric Allylic Alkylation, Hydrogenation |
| N,N'-Ligand | Alkyne group (e.g., via "click" chemistry) | Copper, Ruthenium | Asymmetric Cycloadditions |
| Multidentate Ligands | Both Hydroxyl and Alkyne groups | Various Transition Metals | Tandem Catalysis, Multifunctional Catalysis |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 Pyridin 2 Yl but 3 Yn 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1-(Pyridin-2-yl)but-3-yn-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the carbon skeleton and the nature of the substituents. For a chiral molecule like this compound, more advanced NMR techniques are crucial for determining its stereochemistry and preferred conformation in solution.
¹H and ¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show characteristic signals for the sp²-hybridized carbons of the pyridine (B92270) ring, the sp³-hybridized carbons of the butynyl chain, and the sp-hybridized carbons of the alkyne. The chemical shifts of the pyridine carbons would be in the range of δ 120-150 ppm. The carbinol carbon (CH-OH) would resonate at a higher field compared to the pyridine carbons, while the methylene (B1212753) and terminal alkyne carbons would appear at even higher fields.
Stereochemical Assignment and Conformational Analysis using 2D NMR
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for elucidating the three-dimensional structure of molecules. columbia.edu These experiments detect through-space interactions between protons that are in close proximity, providing insights into the relative stereochemistry and conformational preferences of the molecule. columbia.edu
For this compound, NOESY or ROESY experiments could be used to determine the spatial relationship between the methine proton and the protons on the pyridine ring. The observation of a cross-peak between the methine proton and a specific proton on the pyridine ring would indicate their proximity and help to define the preferred conformation around the C-C bond connecting the stereocenter and the pyridine ring. The strength of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a semi-quantitative estimation of internuclear distances. columbia.edu
The conformational flexibility of the butynyl side chain can also be investigated. The presence or absence of NOEs between the methine proton and the methylene or terminal alkyne protons would provide information about the rotational freedom around the C-C bonds of the side chain. By combining experimental NMR data with computational modeling, a detailed picture of the dominant conformations of this compound in solution can be constructed.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Pyridine H-3 | 7.2-7.4 | ~122 | ddd |
| Pyridine H-4 | 7.7-7.9 | ~137 | td |
| Pyridine H-5 | 7.3-7.5 | ~123 | d |
| Pyridine H-6 | 8.5-8.7 | ~149 | d |
| CH-OH | 5.0-5.2 | ~65 | t |
| CH₂ | 2.6-2.8 | ~25 | dt |
| C≡CH | 2.1-2.3 | ~72 | t |
| C≡CH | - | ~82 | s |
| Pyridine C-2 | - | ~158 | s |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Structural Confirmation and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the unambiguous confirmation of the molecular formula.
Structural Confirmation and Fragmentation Analysis
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺˙) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation of the pyridine ring can also occur, leading to characteristic ions. For instance, a common fragmentation of 2-substituted pyridines involves the cleavage of the substituent, leading to a pyridinium (B92312) cation. The fragmentation of a related compound, 1-(pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol, shows significant peaks corresponding to the loss of the ethyl group from the silyl (B83357) ether and the loss of the entire triethylsilyl group, highlighting the lability of bonds adjacent to heteroatoms and functional groups. nih.gov
Proposed EI-MS Fragmentation of this compound
A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion. Subsequent fragmentation could proceed via several routes:
Loss of water: [M - H₂O]⁺˙
α-cleavage: Cleavage of the bond between the carbinol carbon and the methylene group, leading to the formation of a stable pyridin-2-yl(hydroxy)methyl cation.
Cleavage of the butynyl chain: Fragmentation at different points along the side chain.
Pyridine ring fragmentation: Characteristic losses of HCN or other small neutral molecules from the pyridine ring.
Isotopic Labeling Studies
Isotopic labeling is a technique used to trace the fate of atoms or to elucidate reaction mechanisms. nih.gov In mass spectrometry, the incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), results in a predictable shift in the m/z values of the molecular ion and fragment ions. This allows for the identification of specific atoms within the fragments and provides valuable information about the fragmentation pathways.
For example, by synthesizing this compound with a deuterium label at the hydroxyl group (OD), the fragment corresponding to the loss of water would shift from [M-18]⁺˙ to [M-19]⁺˙ (loss of HDO), confirming this fragmentation pathway. Similarly, labeling specific carbon atoms in the butynyl chain with ¹³C would allow for the precise tracking of these atoms during fragmentation, providing definitive evidence for the proposed fragmentation mechanisms. While no specific isotopic labeling studies have been reported for this compound, this technique remains a powerful tool for detailed structural analysis of this and related molecules. biorxiv.orgresearchgate.net
Interactive Data Table: Predicted Key Mass Fragments for this compound
| Fragment | Proposed Structure | Predicted m/z |
| Molecular Ion [M]⁺˙ | C₉H₉NO⁺˙ | 147 |
| [M-H₂O]⁺˙ | C₉H₇N⁺˙ | 129 |
| [M-C₃H₃]⁺˙ | C₆H₆NO⁺ | 108 |
| [C₅H₄N-CHOH]⁺ | C₆H₆NO⁺ | 108 |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78 |
Note: The relative intensities of these fragments would depend on the ionization conditions.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and torsion angles, and for chiral molecules, it can be used to determine the absolute configuration of the stereocenters.
Principles of X-ray Crystallography
The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern. The positions and intensities of the diffracted beams are dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined.
Application to this compound
A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information. The precise bond lengths and angles within the pyridine ring and the butynyl side chain would be determined, confirming the connectivity of the molecule. The analysis would also reveal the conformation of the molecule in the solid state, including the orientation of the pyridine ring relative to the side chain and the torsion angles along the butynyl chain.
Determination of Absolute Configuration
For a chiral molecule like this compound, which exists as two enantiomers (R and S), X-ray crystallography can be used to determine the absolute configuration. This is typically achieved by using anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. By carefully measuring the intensities of Friedel pairs (reflections that are related by inversion), it is possible to distinguish between the two enantiomers and assign the correct absolute configuration.
Interactive Data Table: Typical Bond Lengths and Angles Expected in this compound
| Bond/Angle | Type | Expected Value |
| C-C (Pyridine) | Aromatic | ~1.39 Å |
| C-N (Pyridine) | Aromatic | ~1.34 Å |
| C-C (Alkyne) | Triple Bond | ~1.20 Å |
| C-C (Single) | sp³-sp³ | ~1.54 Å |
| C-O | Single Bond | ~1.43 Å |
| C-N-C (Pyridine) | Angle | ~117° |
| C-C-C (Alkyne) | Angle | ~180° |
| C-CH-OH | Angle | ~109.5° |
Note: These are generalized values and the actual values in a crystal structure may vary slightly due to the specific crystalline environment.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of functional groups present and can also provide insights into the bonding characteristics and molecular symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption of IR radiation occurs only when there is a change in the dipole moment of the molecule during a particular vibration.
For this compound, the IR spectrum is expected to show several characteristic absorption bands:
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. spectroscopyonline.com
C-H stretch (alkyne): A sharp and relatively strong band around 3300 cm⁻¹, corresponding to the stretching of the C-H bond of the terminal alkyne.
C≡C stretch (alkyne): A weak to medium intensity band in the region of 2100-2260 cm⁻¹, which is characteristic of the carbon-carbon triple bond.
C-H stretch (aromatic and aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.
C=C and C=N stretches (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.
The IR spectrum of a related compound, 1-(pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol, shows a broad O-H stretch at 3308 cm⁻¹ and a weak C≡C stretch at 2235 cm⁻¹, which is consistent with these expectations. nih.gov
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if there is a change in the polarizability of the molecule during the vibration.
For this compound, the Raman spectrum would also provide valuable information. The C≡C stretching vibration, which is often weak in the IR spectrum, is typically strong in the Raman spectrum due to the high polarizability of the triple bond. The symmetric breathing modes of the pyridine ring are also usually strong in the Raman spectrum. orientjchem.org
By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. This information is not only useful for functional group identification but can also be used in conjunction with theoretical calculations to perform a detailed normal coordinate analysis and to understand the nature of the chemical bonds within the molecule.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H stretch | 3200-3600 | Strong, Broad | Weak |
| C-H stretch (alkyne) | ~3300 | Medium, Sharp | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium | Medium |
| C-H stretch (aliphatic) | 2850-2970 | Medium | Medium |
| C≡C stretch | 2100-2260 | Weak-Medium | Strong |
| C=C, C=N stretches (pyridine) | 1400-1600 | Medium-Strong | Medium-Strong |
| C-O stretch | 1000-1260 | Strong | Weak |
Emerging Research Frontiers and Unexplored Potential for 1 Pyridin 2 Yl but 3 Yn 1 Ol
Integration into Novel Catalytic Systems and Cascade Reactions
The unique architecture of 1-(Pyridin-2-yl)but-3-yn-1-ol makes it an ideal candidate for use in novel catalytic systems and complex cascade reactions. The pyridine (B92270) moiety can act as a directing group or an internal ligand, guiding metal catalysts to specific sites for C-H activation or other transformations. Simultaneously, the alkynol portion serves as a versatile reactive handle for a wide array of synthetic operations.
The nitrogen atom of the pyridine ring, however, can present a challenge known as the "2-pyridyl problem," where its lone pair can coordinate too strongly to a metal center, potentially inhibiting catalytic activity. nih.gov Modern catalysis has developed strategies to mitigate this issue, such as using specific ligands or catalyst precursors that are less susceptible to pyridine inhibition. This allows for the successful application of transition-metal-catalyzed cross-coupling reactions. nih.gov
The true synthetic power of this compound is unlocked in cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates. The molecule is primed for sequences such as an initial metal-catalyzed alkynylation or cycloisomerization of the butynyl group, followed by an intramolecular cyclization involving the pyridine nitrogen or the hydroxyl group. For instance, a photoinduced copper-catalyzed radical cascade could involve the generation of an iminyl radical which then undergoes cyclization and subsequent alkynylation, providing a pathway to complex N-heterocycles. acs.org Such processes are highly efficient and lead to the rapid construction of intricate molecular scaffolds from simple starting materials.
| Catalyst/Metal | Reaction Type | Potential Product Scaffold | Key Feature |
|---|---|---|---|
| Palladium(II) or Rhodium(III) | Directed C-H Functionalization / Annulation | Indolizine (B1195054) or Quinoline Derivatives | Pyridine ring acts as a directing group to functionalize a specific C-H bond. |
| Gold(I) or Platinum(II) | Alkyne Cycloisomerization / Hydroarylation | Fused Pyrido-oxacycles | Activation of the alkyne for nucleophilic attack by the hydroxyl group or pyridine ring. |
| Copper(I) / Photocatalyst | Radical Cascade Sonogashira-Type Coupling | Alkynylated N-Heterocycles | Redox-neutral conditions enable complex bond formations under mild conditions. acs.org |
| Ruthenium(II) | Enyne Metathesis | Dihydropyridine (B1217469) Derivatives | Coupling with an alkene partner followed by ring-closing metathesis. |
Potential in Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. These benefits are particularly relevant for the synthesis and derivatization of multifunctional molecules like this compound.
The synthesis of this compound may involve thermally sensitive intermediates or hazardous reagents, such as strong bases or organometallics. Continuous flow reactors minimize the volume of reactive material at any given time, drastically improving the safety profile. nih.gov Furthermore, the high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed at temperatures and pressures that would be unsafe or inefficient in batch reactors. uc.ptresearchgate.net
Moreover, multi-step syntheses involving this compound can be "telescoped" in a continuous flow setup. This involves linking multiple reactor coils in sequence, where the product of one reaction is immediately fed as the substrate into the next, eliminating the need for intermediate workup and purification steps. nih.gov Autonomous self-optimizing flow systems, which use algorithms to rapidly identify the optimal reaction conditions (temperature, pressure, flow rate, stoichiometry), could be employed to efficiently develop robust synthetic routes to derivatives of this pyridine-alkynol.
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Control | Gradient exists; potential for hotspots | Precise and uniform |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Scalability | Challenging; requires re-optimization | Straightforward by running the system for a longer time |
| Process Optimization | Slow, one experiment at a time | Rapid optimization via automated systems |
Unexplored Synthetic Transformations and Mechanistic Opportunities for Diversification
The dense arrangement of functional groups in this compound provides a platform for discovering novel synthetic transformations and exploring unique mechanistic pathways. The diversification of this scaffold can proceed by targeting its individual reactive sites or by engaging multiple sites simultaneously in creative ways.
One underexplored avenue is the dearomatization of the pyridine ring, a powerful strategy for converting a flat, two-dimensional precursor into a complex three-dimensional structure. nih.gov For example, a regioselective 1,2- or 1,4-hydroboration or hydrosilylation could yield partially saturated nitrogen heterocycles that are prevalent in pharmaceuticals. nih.gov
Mechanistically, the interaction between the pyridine and the alkyne offers intriguing possibilities. Inspired by studies on simpler pyridines, a transient titanium alkylidyne intermediate could potentially induce a ring-opening metathesis of the pyridine's N=C bond, leading to novel metallaazabicycles that could be further functionalized. illinois.edu Another frontier lies in cycloaddition reactions. While the alkyne is a known dipolarophile, its use in intramolecular cycloadditions where the pyridine ring itself or a derivative thereof acts as the dipole has not been fully explored. This could provide concise access to novel fused heterocyclic systems. rsc.org
| Reactive Site(s) | Transformation Type | Potential Reagents | Resulting Scaffold |
|---|---|---|---|
| Pyridine Ring | Nucleophilic Dearomatization | Organolithiums, Grignard reagents | Dihydropyridines, Piperidines nih.gov |
| Alkyne & Pyridine N | Intramolecular [3+2] Cycloaddition | N-ylide formation from pyridine | Fused Pyrrolo[1,2-a]pyridine derivatives |
| Alkyne & Hydroxyl | Oxidative Cyclization | I2, AuCl3 | Furan-fused Pyridines |
| Entire Molecule | Skeletal Rearrangement | Strong Lewis or Brønsted acids | Novel Isomeric Heterocycles |
Challenges and Future Outlook in Pyridine-Alkynol Chemistry
Despite its vast potential, the chemistry of this compound and related structures is not without its challenges. The primary hurdle remains the potential for catalyst inhibition by the pyridine nitrogen, which can complicate the development of efficient transition-metal-catalyzed processes. nih.gov Achieving high levels of chemo- and regioselectivity is another significant challenge, given the multiple reactive sites within the molecule. For instance, selectively functionalizing one specific C-H bond on the pyridine ring without affecting the alkyne or hydroxyl group requires highly sophisticated catalytic systems. Furthermore, ensuring the stability of the propargylic alcohol moiety under various reaction conditions is crucial.
The future outlook for pyridine-alkynol chemistry is bright, with several exciting directions.
Advanced Catalysis : A key area of future research will be the design of novel catalysts that are tolerant to the pyridine functionality, perhaps by encapsulating the metal center in a protective ligand sphere or by immobilizing catalysts on polymer supports. mdpi.com
Sustainable Synthesis : There is a growing trend towards developing more sustainable synthetic methods, which includes using earth-abundant metal catalysts (like iron or copper) or developing metal-free reaction pathways. openpr.com
Medicinal Chemistry and Drug Discovery : The ability to rapidly generate molecular complexity from this building block makes it highly valuable for creating libraries of novel compounds for biological screening. The pyridine and alkynol motifs are common in bioactive molecules, and their combination offers a promising starting point for new drug candidates. openpr.comnih.gov
Materials Science : The rigid, functionalizable structure of pyridine-alkynols could be exploited for the creation of novel polymers, metal-organic frameworks (MOFs), or functional dyes with unique photophysical or coordination properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Pyridin-2-yl)but-3-yn-1-ol, and how can yield be improved?
- Methodology : The compound is synthesized via nucleophilic addition of a terminal alkyne to 2-pyridinecarboxaldehyde under basic conditions. A reported procedure (General Procedure B) uses 2-pyridinecarboxaldehyde (10 mmol) and achieves a 65% yield after column chromatography (20% EtOAc/hexane) . To improve yield:
- Optimize stoichiometry of reagents.
- Test alternative bases (e.g., KOH, NaH) for enhanced alkyne activation.
- Use inert atmosphere to prevent oxidation of the alkyne.
- Table 1 : Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Starting Material | 2-Pyridinecarboxaldehyde |
| Solvent | Not specified (likely THF or EtOH) |
| Purification | Column chromatography (20% EtOAc/hexane) |
| Yield | 65% |
Q. What purification techniques are effective for isolating this compound?
- Methodology : Column chromatography with a 20% ethyl acetate/hexane eluent system is effective for isolating the compound as a purple, viscous oil . For scale-up:
- Consider preparative HPLC for higher purity.
- Test gradient elution to resolve co-eluting impurities.
- Note : The alkyne moiety may require stabilization (e.g., addition of 1% triethylamine) to prevent decomposition during purification.
Q. How is the structure of this compound confirmed post-synthesis?
- Methodology :
- Spectroscopy : Compare -NMR, -NMR, and IR data with literature values .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, especially if the compound forms stable crystals .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How does the pyridine ring influence the reactivity of the alkyne group in cross-coupling reactions?
- Methodology : The pyridine ring acts as an electron-withdrawing group, polarizing the alkyne and enhancing its electrophilicity. This can facilitate:
- Sonogashira Coupling : Use Pd catalysts to couple with aryl halides.
- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) for bioconjugation.
- Experimental Design :
- Compare reaction rates with/without pyridine substituents using kinetic studies.
- Employ DFT calculations to map electron density distribution .
Q. What catalytic systems are suitable for selective hydrogenation of the alkyne without affecting the pyridine ring?
- Methodology :
- Lindlar Catalyst : Partially deactivates Pd for semi-hydrogenation to cis-alkenes, but may require careful control to avoid over-reduction .
- Supported Pd Nanoparticles : Modified with ligands (e.g., quinoline) to enhance selectivity in continuous-flow hydrogenation .
- Table 2 : Catalyst Performance Comparison
| Catalyst | Selectivity | Reaction Conditions |
|---|---|---|
| Lindlar Pd/CaCO | Moderate | H (1 atm), RT |
| Ligand-Modified Pd NPs | High | H (3 atm), 50°C |
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) where pyridine derivatives are known inhibitors .
- MD Simulations : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).
- Pharmacophore Mapping : Identify key functional groups (alkyne, pyridine) for target engagement.
Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, especially near the pyridine ring.
- Isotopic Labeling : Synthesize -labeled alkyne to track reactivity pathways.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
